N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Oxalamide Linkage: The final step involves the coupling of the pyrrolidinone and pyridine derivatives with oxalyl chloride or oxalic acid under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine moieties may interact with enzymes or receptors, modulating their activity. The oxalamide linkage can facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the pyrrolidinone ring, pyridine moiety, and oxalamide linkage sets it apart from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-8-14(11-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPMEOGCVRNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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